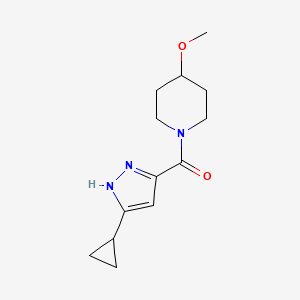
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its effects on various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride involves the inhibition of serotonin reuptake. This results in an increase in serotonin levels in the brain, which has been linked to the antidepressant and anxiolytic effects of this compound. Additionally, it has been shown to have effects on other neurotransmitters, such as norepinephrine and dopamine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, such as serotonin, norepinephrine, and dopamine. Additionally, it has been shown to have effects on various physiological processes, such as the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride in lab experiments is its selectivity for serotonin reuptake inhibition. This allows for the study of the specific effects of serotonin on various physiological and biochemical processes. However, one limitation is the potential for off-target effects on other neurotransmitters, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride. One area of interest is the potential for its use in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its effects on various physiological processes, such as the regulation of blood pressure and heart rate. Finally, the development of more selective and potent analogs of this compound may lead to new therapeutic options for a range of disorders.
Méthodes De Synthèse
The synthesis of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of pyridine-3-carboxaldehyde with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a base. This reaction yields the intermediate product, which is then treated with hydrochloric acid to form the final product, N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, it has been studied for its effects on various physiological processes, such as the regulation of blood pressure and heart rate.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12;/h2-3,6-10,17H,1,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFZEHXISSUZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

